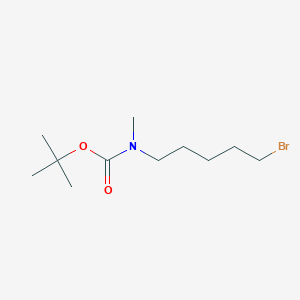

![molecular formula C11H22N2O4 B6236674 N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide CAS No. 202980-96-9](/img/structure/B6236674.png)

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4 . It has a molecular weight of 246.31 . The IUPAC name for this compound is di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate .

Molecular Structure Analysis

The InChI code for N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is 1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

While specific chemical reactions involving N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide are not available in the search results, it’s worth noting that compounds with tert-butoxycarbonyl (BOC) groups are often used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a white to yellow solid . It has a melting point range of 53-58 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .科学研究应用

Molecular Simulation

This compound is used in molecular simulations to study the formation of N-tert-Butoxy-Carboynl Anyhydride . The three-dimensional structures of peptides and their cyclisation structures are drawn into a computer, and properties such as distance, angles, state surfaces are obtained and optimized to find the potential energy surface (PES) .

Thermodynamic Analysis

The compound is used to simulate the reaction of NCA formation from the precursor structures using their thermodynamic parameters (∆G, ∆H and ∆S) as a function of temperature, structure, and length of the NCA precursor . The thermodynamic feasibility of the processes is investigated to augment work in the laboratory .

Bio-organic Synthesis

The compound has applications in bio-organic synthesis . The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .

Tissue Engineering

It also finds its application in the field of tissue engineering . The changes in thermodynamics reveal more about the changes in energy with conformation in the reaction .

Peptide Synthesis

The compound is used in the synthesis of peptides . Extensive research went into understanding the synthesis of NCAs in the 1920s, first by Wesley and more recently by Deming et al .

Polymerization

The compound is used in the polymerization of NCAs with Nickel and cobalt catalysts, yielding polypeptides of 25000Da and low polydispersities .

Construction of Peptidomimetic Supramolecular Assemblies

Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Study of Conformational Changes

The compound is used to study conformational changes in N-tert Butoxy-Carboynl Anhydride, Peptides, Acid Chloride .

安全和危害

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

作用机制

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The mode of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction protects the amine group during subsequent reactions, preventing it from reacting with other functional groups. The Boc group can be removed later under acidic conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. For instance, the pH of the environment could affect the addition and removal of the Boc group . Additionally, temperature and solvent conditions could influence the compound’s reactivity and stability .

属性

IUPAC Name |

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDCZHGBRYMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(Tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/no-structure.png)